5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one - 2260932-74-7

5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Catalog Number: EVT-2496904
CAS Number: 2260932-74-7
Molecular Formula: C7H6N6O
Molecular Weight: 190.166
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one

Compound Description: This compound serves as a versatile precursor in synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives. [] It is prepared by hydrolyzing ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid, followed by a reaction with acetic anhydride. []

Relevance: While this compound features a pyrazolo[3,4-d]pyrimidine core similar to the target compound, it differs significantly due to the presence of a 1,3-oxazine ring instead of the pyrimidine ring found in 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one. Despite this difference, both compounds are grouped under the broader category of pyrazolo-fused heterocycles. []

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Compound Description: This compound is a crucial starting material for synthesizing 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one. [] Hydrolysis of this ester yields the corresponding carboxylic acid, which is a key intermediate in the synthesis. []

Relevance: This compound represents an early-stage precursor to the pyrazolo[3,4-d]pyrimidine core structure found in both 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one and, indirectly, to the pyrazolo[1,5-a]pyrimidine scaffold present in 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one. []

3,6-Dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones

Compound Description: This series of compounds showcases the diversity achievable through chemical modification of the pyrazolo[3,4-d]pyrimidine core. [] They were synthesized by reacting a 5-aminopyrazolo[3,4-d]pyrimidine derivative with various aromatic aldehydes. [] Several members of this series demonstrated anticancer activity against the MCF-7 human breast adenocarcinoma cell line. [] Notably, the derivative with a 4-nitrobenzylidene substituent exhibited potent inhibitory activity with an IC50 of 11 µM. []

2-(methylthio)-3-([1,2,4]oxadiazol-5-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Compound Description: This series of compounds, comprising 85 members, was generated using parallel liquid-phase synthesis. [] They are characterized by the presence of a [, , ]oxadiazole ring linked to the pyrazolo[1,5-a]pyrimidine core. []

Relevance: These compounds share the pyrazolo[1,5-a]pyrimidine core structure with 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one, highlighting the structural diversity achievable within this scaffold. [] The presence of the 2-(methylthio) and 3-([1,2,4]oxadiazol-5-yl) substituents distinguishes them from the target compound, suggesting avenues for further modifications and exploration of their potential biological activities. []

2-(amino)-3-([1,2,4]oxadiazol-5-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Compound Description: This series, consisting of 110 members, was synthesized using parallel liquid-phase synthesis and features an amino group at the 2-position and a [, , ]oxadiazole ring at the 3-position of the pyrazolo[1,5-a]pyrimidine core. []

Relevance: These compounds are structurally similar to the 2-(methylthio)-3-([1,2,4]oxadiazol-5-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, differing only in the substituent at the 2-position. [] The shared pyrazolo[1,5-a]pyrimidine core with 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one underscores the versatility of this scaffold for generating diverse chemical libraries. []

7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrazolo-[3,4-d]pyrimidine-4,6(1H,5H)-dione

Compound Description: This compound is a key intermediate in the synthesis of several pyrazolo[3,4-d]pyrimidine ribonucleosides. [] It is prepared by glycosylating the trimethylsilyl derivative of pyrazolo[3,4-d]pyrimidine-4,6(1H,5H,7H)-dione with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in the presence of TMS triflate. []

7-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-4,6(1H,5H)-dione

Compound Description: Also known as 7-ribofuranosyloxoallopurinol, this compound is an analog of uridine and is synthesized by debenzoylating 7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrazolo-[3,4-d]pyrimidine-4,6(1H,5H)-dione. []

Relevance: This compound, while sharing the pyrazolo[3,4-d]pyrimidine core with 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one, differs in the nitrogen position within the pyrimidine ring and the lack of the 5-(azidomethyl) substituent. [] Furthermore, the presence of the ribofuranose sugar moiety in this compound distinguishes it from the target compound. []

7-β-D-ribofuranosyl-6-oxopyrazolo[3,4-d]pyrimidine-4(1H,5H)-thione

Compound Description: This compound is synthesized by thiation and subsequent debenzoylation of 7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrazolo-[3,4-d]pyrimidine-4,6(1H,5H)-dione. [] The compound is notable for the presence of a thione group. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one but differs in the nitrogen position in the pyrimidine ring, the lack of the 5-(azidomethyl) group, and the presence of a thione group and a ribofuranose sugar moiety. [] Despite these differences, both compounds belong to the larger category of pyrazolo-fused heterocycles. []

4-amino-7-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-6(1H)-one

Compound Description: This compound is a cytidine analog synthesized by ammonolysis of 7-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrazolo-[3,4-d]pyrimidine-4,6(1H,5H)-dione. []

Relevance: This compound, although possessing a pyrazolo[3,4-d]pyrimidine core as in 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one, differs in the nitrogen position within the pyrimidine ring, the presence of an amino group at the 4-position, and the absence of the 5-(azidomethyl) substituent. [] Additionally, the presence of the ribofuranose sugar moiety further distinguishes it from the target compound. []

7-β-D-arabinofuranosylpyrazolo[3,4-d]pyrimidine-4,6(1H,5H)-dione

Compound Description: This compound is synthesized by debenzylating the product of glycosylation between trimethylsilyl derivative of pyrazolo[3,4-d]pyrimidine-4,6(1H,5H,7H)-dione and 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. []

Relevance: This compound, while sharing the pyrazolo[3,4-d]pyrimidine core with 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one, differs in the nitrogen position within the pyrimidine ring, the absence of the 5-(azidomethyl) substituent, and the presence of the arabinofuranose sugar moiety. []

4-Amino-7-β-D-arabinofuranosyl-pyrazolo[3,4-d]pyrimidin-6(1H)-one

Compound Description: This compound is prepared from the glycosylation product of trimethylsilyl derivative of pyrazolo[3,4-d]pyrimidine-4,6(1H,5H,7H)-dione and 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride, via a C4-pyridinium chloride intermediate. []

Relevance: Similar to other related compounds, this one shares the pyrazolo[3,4-d]pyrimidine core with 5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one but differs in the nitrogen position within the pyrimidine ring and lacks the 5-(azidomethyl) substituent. [] The presence of the 4-amino group and the arabinofuranose sugar moiety distinguishes it further from the target compound. []

Properties

CAS Number

2260932-74-7

Product Name

5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

IUPAC Name

5-(azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C7H6N6O

Molecular Weight

190.166

InChI

InChI=1S/C7H6N6O/c8-12-9-4-5-3-7(14)13-6(11-5)1-2-10-13/h1-3,10H,4H2

InChI Key

CUKUMJOLOKDWOZ-UHFFFAOYSA-N

SMILES

C1=CNN2C1=NC(=CC2=O)CN=[N+]=[N-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.